2,3-Dihydrofuro[2,3-B]pyridin-3-amine
Overview
Description
2,3-Dihydrofuro[2,3-B]pyridin-3-amine is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 .
Synthesis Analysis
The synthesis of this compound derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-B]pyridine-5-carbonitriles .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O/c8-6-4-10-7-5(6)2-1-3-9-7/h1-3,6H,4,8H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis
The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride leads to the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-B]pyridine-5-carbonitriles . This process involves the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 136.15 .Scientific Research Applications
Synthesis Techniques
One notable application of 2,3-Dihydrofuro[2,3-b]pyridin-3-amine is in the field of organic synthesis. It is used in the synthesis of polysubstituted 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines through microwave-activated inverse electron demand Diels–Alder reactions. This process involves reacting 3-methylsulfanyl-1,2,4-triazines with nucleophiles, allowing the formation of substituted alkynes that undergo intramolecular reactions. This method is efficient and reduces reaction times significantly (Hajbi, Suzenet, Khouili, Lazar, & Guillaumet, 2007).
Chemical Reactivity Exploration
Another application is in exploring the chemical reactivity space of 2,3-substituted furo[2,3-b]pyridines. This involves producing 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines and then exploring their functionalization through various reactions. The reactivity of these compounds can be exploited in different chemical synthesis contexts, offering a range of potential applications (Fumagalli & da Silva Emery, 2016).
Novel Scaffold Development
This compound also plays a role in developing new molecular scaffolds. For instance, it is used in the multicomponent synthesis of novel 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, which display antibacterial activities. This demonstrates its potential in medicinal chemistry and drug development (Frolova, Malik, Uglinskii, Rogelj, Kornienko, & Magedov, 2011).
Catalysis and Green Chemistry
In the field of green chemistry, this compound is involved in the catalyst and solvent-free synthesis of 5-hydroxy-chromeno[2,3-b]pyridines. This method emphasizes environmentally friendly reaction conditions and highlights the compound's role in sustainable chemistry practices (Gupta & Khurana, 2017).
Safety and Hazards
Mechanism of Action
Furo[2,3-b]pyridines
This is a class of organic compounds known as furo[2,3-b]pyridines. These are polycyclic aromatic compounds containing a furan ring fused to a pyridine ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Pyridine is a six-membered ring consisting of five carbon atoms and a nitrogen atom .
Amines
“2,3-Dihydrofuro[2,3-B]pyridin-3-amine” is an amine, which is a functional group that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Pharmacokinetics
The compound’s properties, such as its polarity and molecular weight, would likely influence these parameters .
Result of Action
Based on its structure, it could potentially interact with various cellular targets, leading to diverse biological effects .
Action Environment
The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-4-10-7-5(6)2-1-3-9-7/h1-3,6H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFOKJAXSFMXAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870061-94-2 | |
Record name | 2,3-dihydrofuro[2,3-b]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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